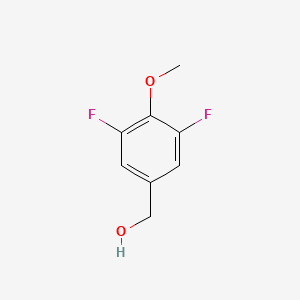

3,5-Difluoro-4-methoxybenzyl alcohol

Overview

Description

3,5-Difluoro-4-methoxybenzyl alcohol, also known as DFMB alcohol, is a fluorinated alcohol that contains various chemical and physical properties making it a versatile compound for different applications. It has a molecular weight of 174.15 . The IUPAC name for this compound is (3,5-difluoro-4-methoxyphenyl)methanol .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-methoxybenzyl alcohol is1S/C8H8F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

3,5-Difluoro-4-methoxybenzyl alcohol is a clear colorless to very light yellow liquid . It has a molecular weight of 174.15 . It should be stored in a sealed container at room temperature .Scientific Research Applications

Antioxidant Research

While not directly related to 3,5-Difluoro-4-methoxybenzyl alcohol , its structural analog, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) , has been found to have antioxidant activity . This suggests potential antioxidant applications for structurally similar compounds, including the exploration of 3,5-Difluoro-4-methoxybenzyl alcohol in this field.

Safety and Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds such as 3,5-dihydroxy-4-methoxybenzyl alcohol (dhmba) have been shown to interact with various cellular components, including mitochondria , and have been implicated in the regulation of oxidative stress .

Mode of Action

It’s worth noting that dhmba, a structurally similar compound, has been reported to prevent oxidative stress by scavenging radicals and enhancing the production of antioxidant proteins .

Biochemical Pathways

For instance, DHMBA has been shown to improve mitochondrial function and lipid utilization in oleate-loaded C2C12 myotubes .

Pharmacokinetics

Its molecular weight of 17415 suggests that it may have favorable bioavailability characteristics.

Result of Action

Studies on dhmba suggest that it may have antioxidant activity and could be protective in various models of oxidative stress . It has also been reported to suppress growth, migration, and invasion and stimulate death of metastatic human prostate cancer cells .

properties

IUPAC Name |

(3,5-difluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDDWYZOCQFZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590630 | |

| Record name | (3,5-Difluoro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

706786-41-6 | |

| Record name | (3,5-Difluoro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

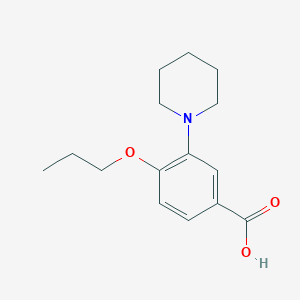

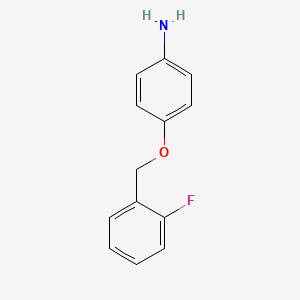

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

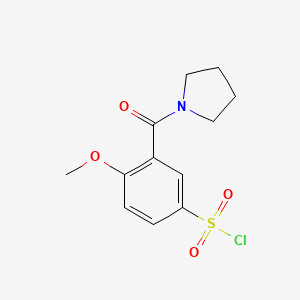

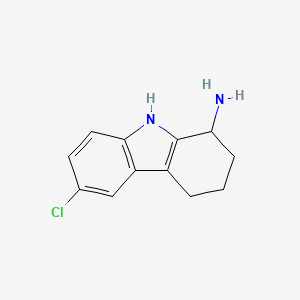

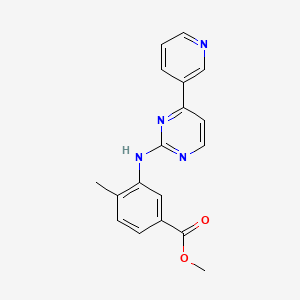

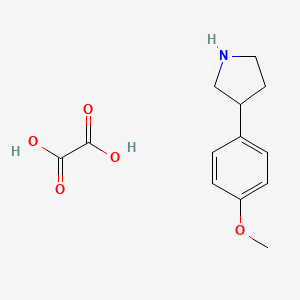

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)